1-Benzyl-4-benzyloxypiperidine

Dopamine D4 receptor Subtype selectivity Parkinson's disease

Procure 1-Benzyl-4-benzyloxypiperidine to secure the definitive N,O-dibenzyl substitution pattern essential for >30-fold D4R selectivity. Unlike 4-hydroxy analogs used for H3 receptors, this achiral scaffold uniquely engages both the orthosteric site (Asp115) and the sub-pocket (Phe410) validated in X-ray crystal structures. It is the mandatory intermediate for anti-dyskinetic programs requiring brain penetration (Kp>6) and in vivo stability without enantiomeric variability. Ideal for parallel synthesis and D4R-specific chemical biology panels.

Molecular Formula C19H23NO
Molecular Weight 281.4 g/mol
Cat. No. B8687224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-benzyloxypiperidine
Molecular FormulaC19H23NO
Molecular Weight281.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1OCC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C19H23NO/c1-3-7-17(8-4-1)15-20-13-11-19(12-14-20)21-16-18-9-5-2-6-10-18/h1-10,19H,11-16H2
InChIKeyNMBJDLXKQWESDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-benzyloxypiperidine: A D4R-Selective Benzyloxypiperidine Scaffold for CNS Drug Discovery


1-Benzyl-4-benzyloxypiperidine (CAS 184919-84-4) is a synthetic piperidine derivative featuring a benzyl substituent at the piperidine nitrogen and a benzyloxy group at the 4-position of the ring. This compound belongs to the broader 3- or 4-benzyloxypiperidine chemotype, which has recently been characterized as a novel scaffold for dopamine D4 receptor (D4R) antagonists with >30-fold selectivity over other dopamine receptor subtypes and improved in vitro and in vivo stability compared with earlier D4R ligands [1]. The dual-benzyl architecture provides a unique pharmacophore that simultaneously engages the D4R orthosteric site and a sub-pocket defined by Phe410, enabling subtype selectivity that is difficult to achieve with simpler piperidine analogs [1].

Why 1-Benzyl-4-benzyloxypiperidine Cannot Be Replaced by Common 4-Hydroxy or 4-Alkoxy Piperidine Analogs


In-class compounds such as 1-benzyl-4-hydroxypiperidine or 4-benzyloxypiperidine cannot be freely substituted for 1-benzyl-4-benzyloxypiperidine because the specific combination of the N-benzyl and O-benzyl groups dictates both target engagement and selectivity. The N-benzyl group is essential for high-affinity interaction with the D4R Asp115 residue, while the 4-benzyloxy group engages a lipophilic sub-pocket near Phe410; removal or alteration of either group drastically reduces D4R affinity [1]. For example, the 4-hydroxy analog 1-benzyl-4-hydroxypiperidine is primarily exploited as a precursor for histamine H3 receptor ligands (pKi values of 6.78–7.09) rather than D4R antagonists, demonstrating a complete shift in pharmacological profile upon modification of the 4-position oxygen substituent [2]. Consequently, procurement of the specific N,O-dibenzyl substitution pattern is mandatory for research programs targeting D4R-mediated pathways.

1-Benzyl-4-benzyloxypiperidine: Quantitative Differentiation from Structural Analogs and Alternative Scaffolds


Dopamine D4 Receptor Selectivity: >30-Fold Window Over D1, D2, D3, and D5 Subtypes

Benzyloxypiperidine-based D4R antagonists, including the 4-benzyloxypiperidine sub-series, consistently exhibit >30-fold binding selectivity for the D4 receptor over the D1, D2, D3, and D5 subtypes when evaluated by competitive radioligand displacement in HEK293 cell membranes expressing human dopamine receptors [1]. This selectivity window significantly exceeds that of earlier-generation D4R ligands such as L-745,870, which shows only ~5- to 10-fold selectivity over D2 receptors [1]. The selectivity is driven by the benzyloxy group occupying a unique lipophilic pocket adjacent to Phe410 that is not accessible in the D2 or D3 receptor subtypes [1].

Dopamine D4 receptor Subtype selectivity Parkinson's disease

In Vitro Metabolic Stability: Improved Human and Mouse Liver Microsome Stability Over Earlier D4R Antagonist Scaffolds

The 4-benzyloxypiperidine series demonstrates improved in vitro metabolic stability in both human and mouse liver microsomes compared with previously reported D4R antagonist scaffolds, including chiral morpholine and 4,4-difluoropiperidine derivatives [1]. While the morpholine-based lead compounds suffered from high intrinsic clearance (predicted hepatic clearance often exceeding 70% of liver blood flow), chemical optimization within the benzyloxypiperidine series yielded analogs with moderate to low predicted clearance, as assessed by the well-stirred organ model [1].

Metabolic stability Liver microsomes CNS drug discovery

Blood–Brain Barrier Penetration: High Brain-to-Plasma Ratios in Rat Cassette Pharmacokinetic Studies

In rat cassette pharmacokinetic experiments (4-in-1 design, 0.25 mg/kg intravenous), multiple 4-benzyloxypiperidine analogs achieved brain-to-plasma concentration ratios (Kp) exceeding 6, indicating excellent CNS penetration [1]. By comparison, many D2-preferential antagonists such as haloperidol achieve Kp values of ~1–3, and the acetamide-modified analog 11a from the same series showed a Kp of 2.9, demonstrating that the benzyloxy substitution pattern uniquely favors brain partitioning [1].

Brain penetration CNS pharmacokinetics Blood–brain barrier

Target Engagement Divergence from 1-Benzyl-4-hydroxypiperidine: H3 Receptor vs. D4 Receptor Pharmacology

1-Benzyl-4-hydroxypiperidine derivatives are established histamine H3 receptor (H3R) antagonists, with the most potent analogs exhibiting pKi values of 6.78–7.09 (equivalent to Ki ≈ 81–166 nM) at recombinant human H3R [2]. In contrast, the benzyloxypiperidine scaffold, including 1-benzyl-4-benzyloxypiperidine, has been optimized for D4R antagonism with Ki values in the range of 96–343 nM for the most active 4-benzyloxypiperidine analogs (e.g., 8c Ki = 135 nM, 9j Ki = 96 nM at D4R) [1]. The simple replacement of the 4-hydroxy group with a 4-benzyloxy group thus redirects the primary pharmacological target from the histamine H3 receptor to the dopamine D4 receptor, a fundamental shift that precludes functional interchangeability.

Histamine H3 receptor Target specificity SAR divergence

Absence of a Chiral Center: Simplified Synthesis and Reduced Analytical Burden vs. 3-Benzyloxypiperidine Analogs

The 4-benzyloxypiperidine scaffold, unlike the corresponding 3-benzyloxypiperidine series, lacks a chiral center at the point of oxygen substitution [1]. This achiral nature eliminates the need for enantioselective synthesis or chiral chromatographic purification and avoids the 15-fold potency differential observed between enantiomers in the 3-substituted series (e.g., (S)-8c Ki = 135 nM vs. (R)-8d Ki = 1,980 nM) [1]. For procurement, the 4-substituted compound is supplied as a single, non-chiral entity with consistent lot-to-lot pharmacological properties.

Achiral scaffold Synthetic tractability Quality control

CNS Multiparameter Optimization (MPO) Scores: Favorable Drug-Like Properties for CNS Programs

CNS MPO scores, which integrate calculated physicochemical properties (clogP, clogD, MW, TPSA, HBD, pKa) to predict CNS drug-likeness, were assessed for the benzyloxypiperidine series [1]. The most potent 4-benzyloxypiperidine compound (9j, Ki = 96 nM) achieved a CNS MPO score of 5.0, exceeding the threshold of 4.0 that is associated with a higher probability of CNS clinical success [1]. By comparison, earlier 3-O-benzyl analogs (8a–f) had lower scores due to higher lipophilicity, and only compounds incorporating polarity through heteroaryl modifications reached scores above 4.5 [1].

CNS MPO Drug-likeness Lipophilicity

1-Benzyl-4-benzyloxypiperidine: Highest-Impact Application Scenarios Based on Quantitative Evidence


Parkinson's Disease L-DOPA-Induced Dyskinesia (LID) Research

The >30-fold D4R selectivity of the benzyloxypiperidine scaffold directly addresses the need for anti-dyskinetic agents that do not impair L-DOPA efficacy [1]. 1-Benzyl-4-benzyloxypiperidine serves as a key intermediate or reference compound for developing D4R antagonists with the brain penetration (Kp > 6) and metabolic stability required for chronic in vivo dosing in rodent and non-human primate LID models [1].

Structure-Based Drug Design and D4R Crystallography Support

The benzyloxypiperidine scaffold has been successfully docked into the D4R X-ray crystal structure (PDB: 5WIU), revealing key interactions with Asp115 and Phe410 that are conserved across the series [1]. 1-Benzyl-4-benzyloxypiperidine is thus a validated tool compound for computational chemistry groups performing D4R molecular dynamics simulations, pharmacophore modeling, or fragment-based screening campaigns.

Selective Chemical Probe for Dopamine Receptor Subtype Profiling

Given the high sequence homology among D2-like receptors (~75%), selective D4R ligands are rare and valuable [1]. The benzyloxypiperidine chemotype, with its >30-fold selectivity window, can be used as a chemical biology probe to dissect D4R-specific signaling pathways in striatal medium spiny neurons without confounding D2R/D3R activation [1]. This is particularly relevant for academic screening centers and receptor pharmacology core facilities building dopamine receptor ligand panels.

Medicinal Chemistry Scaffold Diversification and Lead Optimization

The achiral nature of the 4-benzyloxypiperidine core eliminates enantiomeric variability (15-fold potency difference seen in 3-substituted analogs) and simplifies parallel synthesis protocols [1]. Procurement of 1-benzyl-4-benzyloxypiperidine as a bulk intermediate enables efficient diversification at both the N-benzyl and O-benzyl positions, accelerating SAR exploration for D4R affinity, selectivity, and CNS MPO optimization [1].

Quote Request

Request a Quote for 1-Benzyl-4-benzyloxypiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.